molecular formula C18H21N3O4S B4745436 4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B4745436
M. Wt: 375.4 g/mol
InChI Key: KIAASBCNKIPTKB-UHFFFAOYSA-N
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Description

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a pentanoylamino group and a sulfamoylphenyl group attached to it, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-3-4-17(22)20-14-7-5-13(6-8-14)18(23)21-15-9-11-16(12-10-15)26(19,24)25/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAASBCNKIPTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.

    Introduction of the Pentanoylamino Group: The pentanoylamino group can be introduced via an acylation reaction using pentanoyl chloride and a suitable amine.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction using sulfonyl chloride and a suitable phenyl derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide can be compared with other similar compounds, such as:

    4-(butanoylamino)-N-(4-sulfamoylphenyl)benzamide: This compound has a butanoylamino group instead of a pentanoylamino group, which may affect its chemical properties and reactivity.

    4-(hexanoylamino)-N-(4-sulfamoylphenyl)benzamide: This compound has a hexanoylamino group, potentially leading to different biological activities and applications.

    4-(pentanoylamino)-N-(3-sulfamoylphenyl)benzamide: The position of the sulfamoyl group is different, which can influence the compound’s interactions and effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide
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4-(pentanoylamino)-N-(4-sulfamoylphenyl)benzamide

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